



# Application Notes and Protocols for AZ-PFKFB3-67 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | AZ-PFKFB3-67 |           |
| Cat. No.:            | B15573944    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of **AZ-PFKFB3-67**, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3). The protocols outlined below are intended to assist in the design and execution of animal studies for oncology and immunology research.

## Introduction

PFKFB3 is a key regulatory enzyme in glycolysis, a metabolic pathway often upregulated in cancer cells and activated immune cells to meet their increased energetic and biosynthetic demands. Inhibition of PFKFB3 presents a promising therapeutic strategy to target the metabolic vulnerabilities of tumors and modulate immune responses. **AZ-PFKFB3-67** is a highly selective and potent small molecule inhibitor of PFKFB3 with an IC50 of 11 nM.[1] These notes provide detailed protocols for its use in preclinical animal models.

# **PFKFB3 Signaling Pathway**

PFKFB3 catalyzes the synthesis of fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a critical rate-limiting enzyme in glycolysis. By inhibiting PFKFB3, **AZ-PFKFB3-67** reduces the levels of F-2,6-BP, thereby decreasing the glycolytic flux. This can lead to reduced proliferation and survival of cancer cells and modulation of immune cell function.





PFKFB3 Signaling Pathway and Inhibition by AZ-PFKFB3-67

Click to download full resolution via product page

Caption: PFKFB3 signaling pathway and the point of inhibition by AZ-PFKFB3-67.

## **Data Presentation**

The following tables summarize the available quantitative data for **AZ-PFKFB3-67** and other relevant PFKFB3 inhibitors in animal studies.

Table 1: In Vivo Efficacy of PFKFB3 Inhibitors



| Compound                       | Animal<br>Model | Tumor/Dise<br>ase Type        | Dosing<br>Regimen                     | Efficacy                                                        | Reference |
|--------------------------------|-----------------|-------------------------------|---------------------------------------|-----------------------------------------------------------------|-----------|
| AZ-PFKFB3-<br>67               | C57BL/6<br>Mice | Matrigel Plug<br>Angiogenesis | 115 μg/kg<br>(route not<br>specified) | Significant inhibition of new vessel formation                  | [2]       |
| AZ-PFKFB3-<br>67               | Mice            | Ischemia/Rep<br>erfusion      | 60 mg/kg,<br>single i.v.<br>injection | Decreased infarcted brain volume to 27% (from 43% in untreated) | [3]       |
| PFK15<br>(PFKFB3<br>inhibitor) | C57BL/6<br>Mice | Lewis Lung<br>Carcinoma       | 25 mg/kg,<br>i.p., every 3<br>days    | Significant<br>tumor growth<br>inhibition                       | [4]       |
| PFK15<br>(PFKFB3<br>inhibitor) | Rag-/- Mice     | T-cell<br>Transfer<br>Colitis | 25 mg/kg,<br>i.p., every 3<br>days    | Attenuated inflammation and colitis severity                    | [5]       |

Table 2: Pharmacokinetic Parameters of PFKFB3 Inhibitors

| Compoun<br>d                                       | Species         | Dose and<br>Route | Cmax          | T1/2  | Bioavaila<br>bility           | Referenc<br>e |
|----------------------------------------------------|-----------------|-------------------|---------------|-------|-------------------------------|---------------|
| PFK15                                              | C57BI/6<br>Mice | 25 mg/kg,<br>i.p. | 3053<br>ng/mL | 5.1 h | N/A                           | [4]           |
| Lenalidomi<br>de<br>(example<br>small<br>molecule) | Mice            | 10 mg/kg,<br>i.p. | ~1.6 μg/mL    | ~2 h  | 105%<br>(compared<br>to i.v.) |               |

Note: Pharmacokinetic data for AZ-PFKFB3-67 is not readily available in the public domain.



## **Experimental Protocols**

The following are detailed protocols for the preparation and administration of **AZ-PFKFB3-67** in preclinical animal models.

### **Formulation Protocol**

#### Materials:

- AZ-PFKFB3-67 powder
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 300 (PEG300) or 400 (PEG400), sterile
- Saline (0.9% NaCl), sterile
- Sterile microcentrifuge tubes
- Sterile syringes and needles

Procedure for Intraperitoneal (i.p.) Injection:

- Stock Solution Preparation:
  - Due to its solubility, AZ-PFKFB3-67 should first be dissolved in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL).[5] Information from suppliers indicates solubility up to 100 mM in DMSO.[6]
  - Ensure the powder is completely dissolved by vortexing.
- Working Solution Preparation (Example for a 10 mg/kg dose in a 20g mouse with a 100 μL injection volume):
  - Calculate the required amount of AZ-PFKFB3-67 per mouse: 10 mg/kg \* 0.02 kg = 0.2 mg.
  - From the 10 mg/mL stock, this corresponds to 20 μL.



- A common vehicle for i.p. injections is a mixture of DMSO, PEG, and saline. A suggested vehicle composition is 10% DMSO, 40% PEG300, and 50% saline.
- To prepare the final injection solution for one mouse, mix:
  - 10 μL of vehicle (DMSO/PEG300/Saline in a 1:4:5 ratio, prepared in advance)
  - 20 μL of the 10 mg/mL AZ-PFKFB3-67 stock in DMSO.
  - 70 μL of saline.
- Vortex the solution thoroughly to ensure it is a clear, homogenous solution. Prepare fresh daily.

Note: The final concentration of DMSO in the injected volume should be kept low (ideally below 10%) to avoid toxicity. Adjust the volumes accordingly for different dosing concentrations and animal numbers.

# In Vivo Experimental Workflow: Oncology (Syngeneic Tumor Model)





Click to download full resolution via product page

Caption: A typical experimental workflow for evaluating **AZ-PFKFB3-67** in a cancer model.

#### Protocol:

- Animal Model:
  - Use syngeneic mouse models (e.g., C57BL/6 mice for B16-F10 melanoma or Lewis Lung Carcinoma) to allow for the evaluation of the drug's effect on the tumor microenvironment and anti-tumor immunity.
- Tumor Cell Implantation:
  - $\circ~$  Inject a suspension of tumor cells (e.g., 0.5 x 10^6 cells in 100  $\mu L$  of sterile PBS) subcutaneously into the flank of the mice.



#### Treatment Initiation:

 Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and vehicle control groups.

#### • Drug Administration:

- Based on data from similar PFKFB3 inhibitors, a starting dose could be in the range of 10-25 mg/kg administered intraperitoneally once daily.[4]
- Prepare the dosing solution as described in the formulation protocol.
- Administer the drug or vehicle control according to the planned schedule.

#### Monitoring and Endpoint:

- Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
- Monitor the body weight of the mice as an indicator of toxicity.
- The study can be terminated when tumors in the control group reach a predetermined size or after a fixed duration of treatment.

#### Endpoint Analysis:

 At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis, such as immunohistochemistry (e.g., for proliferation markers like Ki67 or angiogenesis markers like CD31) and flow cytometry to analyze the immune cell infiltrate.

# In Vivo Experimental Workflow: Immunology (Colitis Model)





Click to download full resolution via product page

Caption: A typical experimental workflow for evaluating **AZ-PFKFB3-67** in an immunology model.

#### Protocol:

- Animal Model:
  - Use an appropriate mouse model of colitis, such as the dextran sulfate sodium (DSS)induced colitis model or the T-cell transfer model of colitis.
- Colitis Induction:
  - For the DSS model, administer DSS in the drinking water for a defined period.
  - For the T-cell transfer model, inject naive T cells into immunodeficient mice.



#### Treatment:

- Based on studies with the PFKFB3 inhibitor PFK15 in a colitis model, a dose of 25 mg/kg
  administered intraperitoneally every three days can be considered as a starting point.[5]
- Prepare the dosing solution as described in the formulation protocol.

#### Monitoring:

 Monitor the mice for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the stool. A disease activity index (DAI) can be calculated.

#### Endpoint Analysis:

- At the end of the study, euthanize the mice and collect the colons.
- Measure the colon length and weight.
- Perform histological analysis to assess the degree of inflammation and tissue damage.
- Isolate lamina propria lymphocytes for flow cytometric analysis of immune cell populations.
- Homogenize colon tissue for cytokine and chemokine analysis.

## Conclusion

The provided application notes and protocols offer a framework for the in vivo evaluation of **AZ-PFKFB3-67** in oncology and immunology research. Due to the limited publicly available data on the in vivo administration of **AZ-PFKFB3-67** in these specific therapeutic areas, the protocols are based on its known properties and data from studies using other PFKFB3 inhibitors. Researchers should perform initial dose-finding and toxicity studies to determine the optimal and safe dose for their specific animal model and experimental design. Careful consideration of the formulation is crucial for ensuring the bioavailability and efficacy of this compound.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. researchgate.net [researchgate.net]
- 5. AZ67 (AZ-PFKFB3-67) | PFKFB3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. rndsystems.com [rndsystems.com]
- To cite this document: BenchChem. [Application Notes and Protocols for AZ-PFKFB3-67 Administration in Animal Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573944#az-pfkfb3-67-administration-in-animal-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com